N-Methyl vs. N-H Congener: Conformational Rigidity and Hydrogen-Bond Donor Count Differentiation
The target compound (CAS 880491-49-6) contains an N-methyl group at the 3-position, whereas its closest analog 6-amino-5-fluoro-3H-1,3-benzoxazol-2-one (CAS 132667-21-1) carries a free N–H. This substitution eliminates one hydrogen-bond donor (HBD). The target compound has a computed HBD count of 1 (the 6-NH₂ group), compared to 2 for the N–H analog [1]. The N-methylation also introduces a modest increase in molecular weight (182.15 vs. 168.13 g/mol) and lipophilicity. The absence of an N–H donor alters the compound's hydrogen-bonding capacity, which can affect solubility, permeability, and target recognition.
| Evidence Dimension | Hydrogen-bond donor count (computed) |
|---|---|
| Target Compound Data | 1 HBD (6-NH₂ only); MW 182.15 g/mol; XLogP3-AA 0.7 |
| Comparator Or Baseline | 6-Amino-5-fluoro-3H-1,3-benzoxazol-2-one (CAS 132667-21-1): 2 HBD (6-NH₂ + N–H); MW 168.13 g/mol; XLogP3-AA 0.5 (estimated) |
| Quantified Difference | ΔHBD = –1; ΔMW = +14.02 g/mol; ΔXLogP3-AA ≈ +0.2 |
| Conditions | Computed physicochemical properties from PubChem (target) and ChemSrc (comparator). |
Why This Matters
The loss of an N–H hydrogen-bond donor can be critical for target engagement in binding pockets requiring specific H-bond networks and for CNS drug-likeness where HBD count influences blood–brain barrier penetration.
- [1] PubChem. Compound Summary: 6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. CID 82276181. https://pubchem.ncbi.nlm.nih.gov/compound/880491-49-6 (accessed May 2026). View Source
